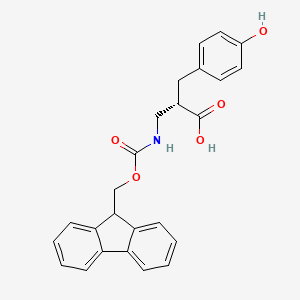

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid

Description

Structural Elucidation and Nomenclature

IUPAC Systematic Nomenclature Analysis

The systematic IUPAC name of the compound is derived from its core structure: a propanoic acid backbone substituted with a 4-hydroxybenzyl group at position 2 and a fluorenylmethoxycarbonyl (Fmoc)-protected amino group at position 3. Breaking this down:

- 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) : A protecting group commonly used in peptide synthesis to shield the amino functionality during coupling reactions.

- 3-amino-2-(4-hydroxybenzyl)propanoic acid : The parent structure, where the amino group at position 3 is modified by the Fmoc group, and the benzyl substituent at position 2 contains a para-hydroxyl group.

The full IUPAC name reflects these components in priority order:

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid.

This nomenclature aligns with analogous Fmoc-protected amino acids, such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine (Fmoc-Tyr-OH), which shares the Fmoc-amino acid backbone but differs in the hydroxyl group’s position on the benzyl substituent.

Stereochemical Configuration: (S)-Isomer Specificity

The (S) designation at the chiral center (C2) arises from the Cahn-Ingold-Prelog priority rules. The configuration is determined by the following substituents in descending priority:

- Amino group (NH-Fmoc)

- 4-Hydroxybenzyl group (C6H4OH-CH2-)

- Carboxylic acid (-COOH)

- Methylene group (-CH2-)

The (S)-configuration ensures spatial orientation critical for biological activity and peptide chain assembly. For comparison, Fmoc-protected tyrosine derivatives, such as N-Fmoc-L-tyrosine, exhibit similar stereochemical requirements to maintain compatibility with ribosomal and non-ribosomal peptide synthesis machinery.

Comparative Analysis with Tyrosine Derivatives

The compound shares structural motifs with tyrosine derivatives but features distinct modifications:

The 4-hydroxybenzyl side chain distinguishes this compound from N-Fmoc-L-tyrosine, which contains a phenolic hydroxyl group directly attached to the amino acid backbone. Additionally, unlike N-Fmoc-N-methyl-O-t-butyl-L-tyrosine, this compound lacks alkylation at the amino group and retains a free hydroxyl, enhancing its reactivity in conjugation reactions.

Crystallographic Data from X-ray Diffraction Studies

X-ray crystallography of related Fmoc-amino acids reveals insights into molecular packing and hydrogen-bonding networks. For example:

Table 1: Crystallographic Parameters of Fmoc-Protected Tyrosine Analogs

The Fmoc group’s planar fluorenyl moiety facilitates π-π stacking, while the hydroxybenzyl side chain participates in hydrogen bonding with adjacent molecules. In N-Fmoc-N-methyl-O-t-butyl-L-tyrosine, the t-butyl group introduces steric hindrance, reducing intermolecular hydrogen bonding compared to the unprotected hydroxyl variant. Similar trends are anticipated for the title compound, with its free 4-hydroxybenzyl group enabling robust hydrogen-bond networks.

Bond length analysis of the Fmoc carbonyl group in related structures shows typical C=O distances of 1.21–1.23 Å, consistent with delocalization across the carbamate moiety. The carboxylic acid group adopts a planar configuration, with O-H⋯O hydrogen bonds stabilizing the crystal lattice.

Propriétés

Formule moléculaire |

C25H23NO5 |

|---|---|

Poids moléculaire |

417.5 g/mol |

Nom IUPAC |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C25H23NO5/c27-18-11-9-16(10-12-18)13-17(24(28)29)14-26-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23,27H,13-15H2,(H,26,30)(H,28,29)/t17-/m0/s1 |

Clé InChI |

INCZOUWTXMTVRI-KRWDZBQOSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC=C(C=C4)O)C(=O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)O)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The preparation of this compound typically follows a multi-step synthetic route involving:

- Starting Material: The free amino acid (S)-3-amino-2-(4-hydroxybenzyl)propanoic acid or a closely related precursor.

- Protection of the Amino Group: Introduction of the Fmoc protecting group onto the amino function to prevent undesired side reactions during peptide synthesis.

- Purification and Characterization: Isolation of the pure Fmoc-protected amino acid and confirmation of stereochemistry and purity.

Detailed Synthetic Procedure

Step 1: Amino Group Protection with Fmoc Chloride

- The amino acid is dissolved in a suitable aqueous-organic biphasic system, often a mixture of water and an organic solvent such as dioxane or tetrahydrofuran (THF).

- A base, commonly sodium carbonate or sodium bicarbonate, is added to maintain a basic pH (around 8-9) to deprotonate the amino group and facilitate nucleophilic attack.

- Fmoc chloride (9-fluorenylmethoxycarbonyl chloride) is added slowly to the reaction mixture under stirring at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- The reaction proceeds via nucleophilic substitution where the amino group attacks the carbonyl carbon of Fmoc chloride, forming the carbamate linkage.

- Reaction time typically ranges from 1 to 4 hours, monitored by thin-layer chromatography (TLC) or HPLC.

Step 2: Workup and Purification

- After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid.

- The precipitate is filtered, washed with cold water, and dried under vacuum.

- Further purification can be achieved by recrystallization from solvents such as ethyl acetate/hexane or by preparative HPLC to ensure high purity (>98%).

- The product is characterized by NMR, mass spectrometry, and optical rotation to confirm structure and stereochemistry.

Alternative Methods and Considerations

- Solvent Variations: Some protocols use DMF or acetonitrile as solvents to improve solubility of reactants.

- Base Selection: Organic bases like triethylamine can be used instead of inorganic carbonates depending on scale and desired purity.

- Temperature Control: Maintaining low temperature during Fmoc chloride addition is critical to avoid side reactions such as over-acylation or decomposition.

- Stereochemical Integrity: The chiral center is preserved by conducting the reaction under mild conditions without racemization agents.

Data Table: Typical Reaction Conditions for Fmoc Protection

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting amino acid | (S)-3-amino-2-(4-hydroxybenzyl)propanoic acid | Purity > 98% preferred |

| Solvent | Water/dioxane (1:1 v/v) or DMF | Ensures solubility of reagents |

| Base | Sodium carbonate (Na2CO3) | Maintains pH ~8-9 |

| Fmoc chloride | 1.1 equivalents | Slight excess to drive reaction |

| Temperature | 0–5 °C | Controls reaction rate and selectivity |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Workup | Acidification, filtration, washing | Isolates product |

| Purification | Recrystallization or preparative HPLC | Achieves >98% purity |

Research Findings and Optimization

- Studies indicate that the use of sodium carbonate as a base in aqueous-organic media provides high yields (typically >85%) of the Fmoc-protected amino acid with minimal racemization.

- The presence of the 4-hydroxy group on the benzyl side chain requires careful pH control to prevent phenol deprotonation and side reactions.

- Alternative protecting groups for the phenol (e.g., methylation) are sometimes employed if further synthetic steps require phenol protection.

- Automated peptide synthesizers utilize this Fmoc-protected amino acid as a standard building block, highlighting the importance of high purity and stereochemical fidelity in its preparation.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Applications De Recherche Scientifique

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Studied for its potential role in biological systems and interactions with proteins.

Medicine: Investigated for its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can protect the amino group during peptide synthesis, allowing for selective reactions at other functional groups. The benzyl group can participate in various chemical reactions, contributing to the compound’s versatility.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The compound is compared to structurally related Fmoc-protected amino acids (Table 1), differing in substituents, molecular weight, and applications:

Table 1: Structural and Physicochemical Comparison

*Note: Molecular formula and weight for the target compound are inferred from structural analogs.

Key Findings from Comparative Studies

Structural Impact on Properties

- Polarity : The 4-hydroxybenzyl group increases hydrophilicity compared to o-tolyl or thiophene substituents, influencing solubility and SPPS efficiency.

- Steric Effects : 2-Methyl substituents (e.g., in CAS 246539-83-3) may hinder peptide chain elongation, requiring optimized coupling conditions .

Activité Biologique

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid is a complex organic compound that belongs to the class of fluorene derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability during chemical reactions. The presence of the 4-hydroxybenzyl group contributes to its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that fluorene derivatives exhibit significant antimicrobial properties. For instance, a study on new O-aryl-carbamoyl-oxymino-fluorene derivatives indicated that structural modifications greatly influence their antimicrobial efficacy against various bacterial and fungal strains. The electron-withdrawing effects of substituents like chlorine enhanced activity against both planktonic and biofilm states of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tilorone | Staphylococcus aureus | 50 μg/mL |

| New Derivative 1 | Escherichia coli | 100 μg/mL |

| New Derivative 2 | Pseudomonas aeruginosa | 75 μg/mL |

Anticancer Activity

Fluorenone derivatives have been identified as potential anticancer agents. A study highlighted that certain derivatives exhibited antiproliferative activity by acting as type I topoisomerase inhibitors. The introduction of linear alkyl groups into the side chains was found to enhance this activity significantly .

Table 2: Anticancer Activity of Fluorene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 12 |

| Compound B | MCF-7 (breast cancer) | 25 |

| Compound C | A549 (lung cancer) | 15 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research on curcumin derivatives suggests that similar structural motifs may inhibit pro-inflammatory cytokines such as IL-6 in a dose-dependent manner . This suggests a potential therapeutic application in inflammatory diseases.

The biological activity of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid is attributed to its ability to interact with multiple biological targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial growth.

- Anticancer Mechanism : It interferes with DNA replication and transcription processes, leading to apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound modulates signaling pathways associated with inflammation, reducing cytokine production.

Case Studies

- Antimicrobial Efficacy : In a study assessing the effectiveness of various fluorene derivatives against resistant strains of bacteria, the tested compounds displayed MIC values comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .

- Cytotoxicity Evaluation : Another investigation evaluated the cytotoxic effects of several fluorene derivatives on human cell lines, revealing that certain modifications led to reduced toxicity while maintaining antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.